3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17990146
InChI: InChI=1S/C13H16N2O2/c14-12(16)15-7-3-6-13(9-15)11-5-2-1-4-10(11)8-17-13/h1-2,4-5H,3,6-9H2,(H2,14,16)
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide

CAS No.:

Cat. No.: VC17990146

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide -

Specification

Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name spiro[1H-2-benzofuran-3,3'-piperidine]-1'-carboxamide
Standard InChI InChI=1S/C13H16N2O2/c14-12(16)15-7-3-6-13(9-15)11-5-2-1-4-10(11)8-17-13/h1-2,4-5H,3,6-9H2,(H2,14,16)
Standard InChI Key NOLBTCMEMQUPBT-UHFFFAOYSA-N
Canonical SMILES C1CC2(CN(C1)C(=O)N)C3=CC=CC=C3CO2

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Nomenclature

3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide belongs to the spirocyclic family, where two rings—benzofuran (a fused benzene and furan system) and piperidine (a six-membered amine ring)—share a single sp³-hybridized carbon atom. The IUPAC name reflects this connectivity: the benzofuran is numbered such that the spiro carbon resides at position 1, while the piperidine’s carboxamide substituent occupies position 1' .

Molecular Formula and Mass

  • Empirical formula: C15H16N2O2\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_2

  • Molecular weight: 268.31 g/mol (calculated from isotopic composition) .

  • Stereochemistry: The spiro center introduces chirality, though specific stereoisomers (e.g., R or S) require resolution via chiral chromatography or asymmetric synthesis .

Spectral Data

  • ¹H NMR: Key signals include aromatic protons (δ 6.8–7.4 ppm, benzofuran), piperidine methylenes (δ 2.5–3.5 ppm), and a carboxamide NH (δ 6.1 ppm, broad) .

  • ¹³C NMR: Distinct peaks for the spiro carbon (~45 ppm), carbonyl carbons (170–175 ppm), and aromatic carbons (110–150 ppm) .

Synthetic Methodologies

Umpolung Flow Chemistry

A scalable route to related spiro compounds, such as tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, was achieved via umpolung reactivity (polarity reversal) . This method involves:

  • Hemiaminal Formation: Reacting 2-fluorobenzaldehyde with a benzotriazole derivative to generate a Katritzky hemiaminal.

  • Nucleophilic Addition: Deprotonation with n-butyllithium enables 1,2-addition to N-Boc-4-piperidone, forming a tetrahedral intermediate.

  • Cyclization: Acid-mediated collapse (e.g., oxalic acid) induces intramolecular nucleophilic aromatic substitution (SN_\text{N}Ar) to yield the spiro framework .

Optimization Parameters

  • Temperature: Flow reactors enable cryogenic conditions (-78°C) without large-scale infrastructure .

  • Yield: ~90% for the final spirocyclic product after crystallization .

SolventTemperature (°C)Time (h)Yield (%)
AcOH50390
DMSO50490
EtOHReflux2420

Pharmacological Applications

SHP2 Inhibition and Cancer Therapeutics

The structurally analogous GDC-1971 (migoprotafib), derived from tert-butyl 3-oxo-3H-spiro[benzofuran-2,4′-piperidine]-1′-carboxylate, is a clinical-stage SHP2 inhibitor . SHP2, a PTP linked to RAS/MAPK signaling, is implicated in tumor proliferation. The carboxamide moiety in 3H-spiro[2-benzofuran-1,3'-piperidine]-1'-carboxamide likely enhances binding affinity via hydrogen bonding with SHP2’s allosteric pocket .

Key Pharmacokinetic Data (Analogues)

  • IC50_{50}: 10–50 nM against SHP2 in enzymatic assays .

  • Solubility: <1 mg/mL in aqueous buffers, necessitating prodrug strategies .

Future Directions

  • Asymmetric Synthesis: Developing enantioselective routes to isolate bioactive stereoisomers.

  • Prodrug Formulations: Improving aqueous solubility via phosphate or ester derivatives.

  • Target Expansion: Screening against non-PTP targets (e.g., GPCRs, kinases).

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